![molecular formula C3H5BrN4 B2398747 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine CAS No. 1779910-91-6](/img/structure/B2398747.png)
5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine
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Overview
Description
The compound “5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine” would consist of a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The compound also has a bromine atom and a methyl group attached to the triazole ring.Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and participate in cycloaddition reactions .Scientific Research Applications
- Researchers have explored the antibacterial potential of 5-bromo-1H-1,2,4-triazole. It exhibits inhibitory effects against certain bacterial strains, making it a candidate for novel antimicrobial agents .
- The compound has demonstrated antifungal properties, which could be valuable in combating fungal infections. Investigations into its mechanism of action and efficacy against specific fungal species continue .
- Preliminary studies suggest that 5-bromo-1H-1,2,4-triazole may have antitumor and anticancer effects. Researchers are exploring its potential as a therapeutic agent in cancer treatment .
- Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory activity, making it relevant for conditions where inflammation is a contributing factor .
- Investigations into the antiviral properties of 5-bromo-1H-1,2,4-triazole have revealed promising results. It may inhibit viral replication or entry, making it a subject of interest for antiviral drug development .
- Beyond biological applications, this compound finds utility in industrial processes. It can serve as a building block for the synthesis of other chemicals, dyes, and materials .
Antibacterial Activities
Antifungal Activities
Anticancer and Antitumor Properties
Anti-inflammatory Effects
Antiviral Applications
Industrial Uses
These applications highlight the versatility of 5-bromo-1H-1,2,4-triazole and its potential impact across diverse scientific domains. Researchers continue to explore its properties and applications, making it an exciting area of study . If you’d like more information on any specific aspect, feel free to ask!
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Triazole compounds, in general, have been known to interact with a variety of biological targets . For instance, some triazoles have been found to inhibit enzymes like lactoperoxidase (LPO) , which plays a crucial role in cellular metabolism and immune response.
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, such as enzyme inhibition . They may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function.
Biochemical Pathways
Given that some triazoles are known to inhibit enzymes like lpo , it can be inferred that this compound might affect pathways involving these enzymes. LPO is involved in various biological processes, including the metabolism of certain hormones and the modulation of immune response.
Result of Action
Triazole compounds have been associated with a range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, and anti-cancer properties . Therefore, it is plausible that 5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine might exhibit similar effects.
properties
IUPAC Name |
5-bromo-4-methyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4/c1-8-2(4)6-7-3(8)5/h1H3,(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCRLKYFHNEDMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-4H-1,2,4-triazol-3-amine |
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